5-{[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(3-chlorophenyl)-1,2,4-oxadiazole
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Overview
Description
5-{[4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(3-chlorophenyl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of benzodioxole, thiazole, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(3-chlorophenyl)-1,2,4-oxadiazole typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving appropriate thioamides and α-haloketones.
Construction of the Oxadiazole Ring: The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(3-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(3-chlorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its complex structure.
Mechanism of Action
The mechanism of action of 5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(3-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound also contains a benzodioxole moiety and has been studied for its potential biological activities.
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole structure and have been evaluated for their anticancer properties.
Uniqueness
5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(3-chlorophenyl)-1,2,4-oxadiazole is unique due to its combination of benzodioxole, thiazole, and oxadiazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse activities .
Properties
Molecular Formula |
C19H12ClN3O3S |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
5-[[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl]-3-(3-chlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H12ClN3O3S/c20-13-3-1-2-12(6-13)19-22-17(26-23-19)8-18-21-14(9-27-18)11-4-5-15-16(7-11)25-10-24-15/h1-7,9H,8,10H2 |
InChI Key |
PXCQISPBCSTIQS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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